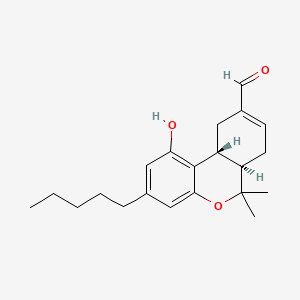
11-Oxo-thc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxo-thc, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Recent research highlights the potential of 11-Oxo-THC in treating various conditions:
- Antiviral Activity : An in vitro study indicated that this compound demonstrated notable protease inhibitor activity against SARS-CoV-2, placing it among the top cannabinoids tested for such effects .
- Pain Management : The compound's interaction with cannabinoid receptors suggests potential applications in pain relief and management of chronic pain conditions .
Detection in Biological Samples
The detection of this compound in biological samples is vital for forensic toxicology. A study employing gas chromatography-mass spectrometry (GC-MS) successfully quantified this compound levels in postmortem fluids and tissues, providing insights into cannabis consumption patterns and aiding legal investigations .
Case Studies
Several case studies have explored the presence of this compound in various contexts:
- In a study involving fatal aviation accidents, researchers analyzed blood and tissue samples from victims to assess cannabinoid levels, including this compound, which was found to be present in significant quantities alongside other metabolites like THC-COOH .
- Another forensic analysis focused on hair samples from cannabis users, revealing a range of this compound concentrations from 0.2 pg/mg to 27 pg/mg, suggesting its viability as a biomarker for cannabis use .
Biotransformation
Understanding the metabolic pathways leading to the formation of this compound is essential for both pharmacological and forensic applications. Research indicates that it may serve as an intermediate in the oxidation of THC to THC-COOH, highlighting its role in the metabolic fate of cannabinoids .
| Metabolite | Role in Metabolism | Detection Method |
|---|---|---|
| Delta-9-THC | Parent compound | GC-MS |
| 11-Hydroxy-THC | Active metabolite | LC-MS/MS |
| This compound | Intermediate metabolite | GC-MS |
| THC-COOH | Major inactive metabolite | GC-MS |
Analyse Chemischer Reaktionen
Metabolic Pathway of Δ⁹-THC to 11-Oxo-THC
Δ⁹-THC undergoes sequential oxidation in humans, primarily catalyzed by cytochrome P450 enzymes (CYP2C9 and CYP2C19), leading to the formation of 11-hydroxy-THC (11-OH-THC) . This intermediate is further oxidized via dehydrogenase activity to This compound , which serves as a transient precursor to 11-nor-9-carboxy-THC (THC-COOH) , the terminal inactive metabolite .
Key Reactions :
-
11-OH-THC → this compound : Alcohol dehydrogenase (ADH)-catalyzed oxidation .
-
This compound → THC-COOH : Further oxidation via aldehyde dehydrogenase (ALDH) .
In Vitro Evidence of this compound Formation
Human liver microsomal studies confirm this compound as an intermediate in Δ⁹-THC metabolism. Incubations of Δ⁹-THC and 11-OH-THC with pooled human liver microsomes demonstrated:
-
11-OH-THC is rapidly oxidized to This compound , detectable via high-resolution mass spectrometry .
-
This compound is unstable and quickly converted to THC-COOH under physiological conditions .
Table 1: Metabolite Detection in Human Liver Microsomes
| Substrate | Metabolites Detected | Relative Abundance (%) |
|---|---|---|
| Δ⁹-THC | 11-OH-THC, this compound, THC-COOH | 15% remaining substrate |
| 11-OH-THC | This compound, THC-COOH | 85% substrate depletion |
| THC-COOH | No further metabolites | N/A |
Reductive Pathways Involving this compound
Recent studies identified a novel reductive pathway in humans, where This compound undergoes alkene reduction to form 11-hydroxy-hexahydrocannabinol (11-OH-HHC) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) . This pathway is stereoselective, favoring the 9R-epimer of HHC-COOH.
Mechanistic Insights :
-
Reduction of this compound : Likely catalyzed by hepatic enzymes such as 5α-reductase, producing 11-OH-HHC .
-
Oxidation of 11-OH-HHC : Further oxidation yields HHC-COOH , detected in 84% of Δ⁹-THC-positive forensic cases .
Table 2: Prevalence of Reduced Metabolites in Forensic Cases
| Metabolite | Detection Rate (%) | Median Concentration (ng/mL) |
|---|---|---|
| 9R-HHC-COOH | 84% | 1.4 |
| 9S-HHC-COOH | 50% | 0 (below LLOQ) |
| 9R-11-OH-HHC | 15% | <LLOQ |
Enzymatic and Stereochemical Considerations
-
Dehydrogenases/Reductases : Responsible for oxidation of 11-OH-THC to this compound and subsequent reduction to HHC derivatives .
-
Stereoselectivity : The 9R-epimer of HHC-COOH predominates due to enzymatic preference, mirroring natural Δ⁹-THC stereochemistry .
Implications for Toxicology
Eigenschaften
CAS-Nummer |
53865-18-2 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-13,16-17,23H,4-7,9-10H2,1-3H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
BGIBNWZALWRTHR-IAGOWNOFSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C=O)O |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C=O)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C=O)O |
Synonyme |
11-oxo-delta(8)-tetrahydrocannabinol 11-oxo-THC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















